5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C25H17ClN2O2S |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H17ClN2O2S/c26-22-9-5-4-8-20(22)21-15-31-25-23(21)24(27-16-28-25)30-19-12-10-18(11-13-19)29-14-17-6-2-1-3-7-17/h1-13,15-16H,14H2 |
InChI Key |
ZRECHBAMRMTXJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for 2-Chlorophenylthiophene
Reagents and Conditions :
-
Substrates : 2-Chloroacetophenone (α-methylene carbonyl compound), malononitrile, sulfur.
-
Base : Morpholine or triethylamine.
-
Solvent : DMF.
-
Temperature : 50–60°C, overnight.
Mechanism :
The reaction proceeds via a multi-component condensation. 2-Chloroacetophenone reacts with malononitrile and sulfur in the presence of a base to form a 2-aminothiophene intermediate with a 2-chlorophenyl substituent.
Key Optimization :
-
Base Selection : Morpholine enhances reaction efficiency compared to triethylamine, as demonstrated in thieno[2,3-d]pyrimidine syntheses.
-
Yield : Reported yields for analogous thiophene derivatives range from 10% to 57%, depending on base and solvent.
Pyrimidine Ring Cyclization
The thiophene intermediate undergoes cyclization to form the thieno[2,3-d]pyrimidin-4-one core.
Cyclization with Aldehydes
Reagents and Conditions :
-
Aldehyde : Formic acid derivatives or aliphatic aldehydes.
-
Catalyst : Concentrated HCl.
-
Solvent : Dry DMF.
Procedure :
The 2-aminothiophene intermediate reacts with an aldehyde in the presence of HCl to form the pyrimidinone ring. This step is analogous to methods used for morpholine-based derivatives.
Example :
Reaction of the thiophene intermediate with formaldehyde under HCl catalysis yields the pyrimidinone, which is isolated via precipitation with ice.
Chlorination at Position 4
The hydroxyl group at position 4 of the pyrimidinone is converted to a chloride to enable nucleophilic substitution.
POCl₃-Mediated Chlorination
Reagents and Conditions :
-
Chlorinating Agent : POCl₃.
-
Temperature : Reflux (80–100°C).
-
Time : 4–12 hours.
Procedure :
The pyrimidinone is treated with excess POCl₃, followed by neutralization with aqueous ammonia. This step is widely adopted in thieno[2,3-d]pyrimidine synthesis.
Yield :
Chlorination efficiency typically exceeds 80%, as reported for similar pyrimidinones.
Substitution at Position 4: Introduction of 4-Phenylmethoxyphenoxy Group
The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-phenylmethoxyphenol.
SNAr Reaction Conditions
Reagents and Conditions :
-
Nucleophile : Sodium salt of 4-phenylmethoxyphenol.
-
Base : K₂CO₃ or DIEA.
-
Solvent : DMF or DMSO.
-
Temperature : 80–110°C.
Procedure :
The 4-chlorothieno[2,3-d]pyrimidine reacts with the phenoxide under basic conditions to replace the chlorine with the phenoxy group.
Critical Factors :
-
Steric Effects : The 2-chlorophenyl group at position 5 may influence reaction kinetics due to steric hindrance.
-
Polarity : Electron-withdrawing groups on the pyrimidine ring enhance the electrophilicity of the C-Cl bond, facilitating substitution.
Synthetic Workflow and Data Summary
Below is a consolidated table of the synthetic steps, reagents, and yields based on analogous systems.
Research Findings and Optimization
Gewald Reaction Optimization
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of certain groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Kinase Inhibition
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant biological activities, particularly as inhibitors of specific kinases. For instance, derivatives have shown promising results in inhibiting FLT3 kinase , which is implicated in various cancers. The structural features of 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine suggest it may share similar inhibitory potential due to its ability to interact with kinase targets effectively .
Cancer Therapy
Studies have demonstrated that thieno[2,3-d]pyrimidines can induce autophagy in cancer cells, suggesting a role in cancer therapy . The compound's unique arrangement of functional groups may contribute to its efficacy in targeting cancer cells while sparing normal cells.
Case Studies and Research Findings
- Inhibition Studies : In one study, derivatives of thieno[2,3-d]pyrimidines were synthesized and evaluated for their kinase inhibitory activities. The results indicated that specific substitutions could enhance inhibitory potency against FLT3 kinase .
- Anticancer Activity Evaluation : A series of compounds derived from thieno[2,3-d]pyrimidines were tested for antiproliferative activity against various human cancer cell lines (e.g., A375, DU145). Some derivatives exhibited significant cytotoxicity compared to control groups .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-4-(4-methoxyphenoxy)thieno[2,3-d]pyrimidine | Similar core with different halogen | Potential FLT3 inhibitor |
| 5-(Phenyl)-4-(naphthyloxy)thieno[2,3-d]pyrimidine | Naphthalene substitution | Cytotoxicity against cancer cell lines |
| 6-(Benzothiazol-2-yl)-5-methylthieno[2,3-d]pyrimidine | Different heterocyclic substitution | Antimicrobial activity |
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Substituent Effects on the Thieno[2,3-d]pyrimidine Core
The activity of thieno[2,3-d]pyrimidines is highly dependent on substituents at positions 4 and 3. Key analogs include:
- 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine (): Molecular formula: C₁₈H₉Cl₃N₂OS Features a 4-chlorophenyl group at position 5 and a 2,4-dichlorophenoxy group at position 4. The electron-withdrawing chlorine substituents enhance binding to DHFR and TS .
- 4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine (): Molecular formula: C₁₅H₁₂Cl₂N₂S Substituted with an isopropyl group at position 2, which may influence steric interactions in enzyme binding.
Role of Aromaticity and Hydrogen Bonding
Thieno[2,3-d]pyrimidines exhibit superior DHFR inhibition compared to pyrrolo[2,3-d]pyrimidines due to:
- Aromaticity: The thieno ring’s aromaticity mimics the pteridine ring of folate, enhancing binding .
- Hydrogen Bonding: The thieno core contains a hydrogen bond acceptor (sulfur atom), while pyrrolo analogs have a donor (NH group), reducing compatibility with DHFR’s active site .
Functional Comparison: Enzyme Inhibition and Antimicrobial Activity
Dual TS/DHFR Inhibition
- Non-classical analogs (e.g., compounds 5–13 in ): Exhibit IC₅₀ values of 0.11–4.6 µM for TS and 0.56–5.6 µM for DHFR. Electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) at the phenyl ring enhance TS inhibition .
Antimicrobial Activity
- Thieno[2,3-d]pyrimidine-4(3H)-thione derivatives (): Show moderate activity against Proteus vulgaris and Pseudomonas aeruginosa (comparable to Synthomycin and superior to Streptomycin).
- Chromeno[2,3-d]pyrimidines (): Exhibit cytotoxic activity against A-549 and HT-29 cancer cell lines.
The target compound’s phenylmethoxy group may improve lipophilicity, enhancing membrane permeability and antimicrobial efficacy, though this requires experimental validation.
Key Research Findings and Trends
Substituent Electronic Effects: Electron-withdrawing groups (Cl, NO₂) at position 4 enhance TS/DHFR inhibition by stabilizing enzyme interactions . Methoxy groups (electron-donating) may reduce potency but improve pharmacokinetic properties like solubility .
Ring System Superiority: Thieno[2,3-d]pyrimidines outperform pyrrolo analogs in DHFR inhibition due to structural mimicry of folate .
Antimicrobial SAR :
- Incorporation of heterocycles (e.g., oxadiazole, triazole) at position 6 enhances antifungal activity .
Biological Activity
5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine is a synthetic compound belonging to the thienopyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine is with a molecular weight of approximately 444.93 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines.
- Case Study: Antitumor Efficacy
- A study evaluated the cytotoxic effects of thienopyrimidine derivatives on multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like etoposide, suggesting enhanced efficacy in inhibiting tumor growth .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine | MCF-7 | 0.09 |
| Similar Derivative | A549 | 0.03 |
Antimicrobial Activity
The antimicrobial properties of thienopyrimidine derivatives have also been extensively studied.
- In Vitro Antimicrobial Testing
- A series of derivatives were tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined for each compound.
| Bacterial Strain | MIC (µg/mL) for 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| M. tuberculosis | 8 |
The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Activity
Thienopyrimidine derivatives have also been investigated for their anti-inflammatory effects.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Formic acid, reflux (16–18 h) | 85% | |
| Chlorination | POCl₃, 80°C (2 h) | 94% | |
| Phenoxy Substitution | NaOH, acetone/H₂O, 70°C (24 h) | 72–89% |
How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Answer:
Methodology :
- ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.1–7.6 ppm for chlorophenyl and phenoxy groups) and carbon shifts (123–158 ppm for heterocyclic carbons) .
- IR Spectroscopy : Identify C=N (1646 cm⁻¹), C-Cl (739 cm⁻¹), and C-O (1362 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS peaks (e.g., m/z 331 [M+H]⁺) confirm molecular weight .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Characteristic Peaks/Shifts | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 7.25–7.65 (multiplet, aromatic protons) | Chlorophenyl/phenoxy groups |
| ¹³C NMR | 155–158 ppm (pyrimidine C=N) | Heterocyclic core |
| IR | 1646 cm⁻¹ (C=N), 739 cm⁻¹ (C-Cl) | Ring structure and substituents |
What preliminary biological screening approaches assess the compound's pharmacological potential?
Answer:
Screening Workflow :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Evaluation : MTT assays on cancer cell lines (e.g., MCF-7, HT1080) to measure IC₅₀ values .
- Enzyme Inhibition : Dihydrofolate reductase (DHFR) inhibition studies using spectrophotometric methods .
Q. Table 3: Example Bioactivity Data for Analogues
| Compound Substituent | Biological Activity (IC₅₀/MIC) | Reference |
|---|---|---|
| 4-Chlorophenylamino-methyl | IC₅₀ = 3 µM (HT1080) | |
| 3,4,5-Trimethoxyphenyl | MIC = 12.5 µg/mL (E. coli) |
How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
SAR Strategies :
Q. Table 4: Substituent Impact on Activity
| Substituent Position | Activity Trend | Reference |
|---|---|---|
| 4-Cl on phenyl ring | ↑ Cytotoxicity (HT1080) | |
| 3,4,5-OCH₃ on phenyl ring | ↑ Antimicrobial activity |
What strategies resolve contradictions in cytotoxicity data across cell lines?
Answer:
Methodological Approaches :
- Assay Standardization : Use identical protocols (e.g., incubation time, cell density) to minimize variability .
- Purity Validation : Confirm compound purity (>95%) via HPLC to exclude impurities affecting results .
- Mechanistic Follow-Up : Combine cytotoxicity assays with target-specific studies (e.g., DHFR inhibition) to explain selectivity .
What advanced methods elucidate the compound's binding mode with biological targets?
Answer:
Analytical Techniques :
- X-ray Crystallography : Resolve 3D structure of protein-ligand complexes (e.g., DHFR) to identify binding interactions .
- Molecular Docking : Use software (e.g., AutoDock) to predict binding poses and guide synthetic modifications .
Case Study :
XRD analysis of thieno[2,3-d]pyrimidin-4-one derivatives revealed planar conformation critical for intercalation into DNA or enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
